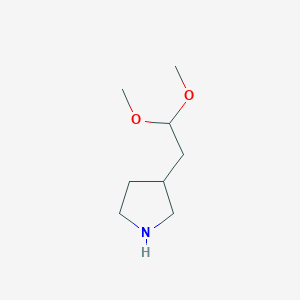

3-(2,2-Dimethoxyethyl)pyrrolidine

CAS No.:

Cat. No.: VC18132988

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2 |

|---|---|

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | 3-(2,2-dimethoxyethyl)pyrrolidine |

| Standard InChI | InChI=1S/C8H17NO2/c1-10-8(11-2)5-7-3-4-9-6-7/h7-9H,3-6H2,1-2H3 |

| Standard InChI Key | WPDUHWMJRNTNOC-UHFFFAOYSA-N |

| Canonical SMILES | COC(CC1CCNC1)OC |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 3-(2,2-Dimethoxyethyl)pyrrolidine is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol. Its structure consists of a saturated pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position by a dimethoxyethyl group (-CH₂-C(OCH₃)₂). This substitution introduces steric and electronic effects that distinguish it from simpler pyrrolidine derivatives. Key features include:

-

Stereogenicity: The 3-position substituent creates a chiral center, enabling enantiomeric forms with distinct biological and chemical properties .

-

Conformational flexibility: The dimethoxyethyl group enhances three-dimensional spatial coverage via pseudorotation of the pyrrolidine ring, a phenomenon critical for pharmacophore optimization .

-

Hydrogen-bonding capacity: The ether oxygen atoms in the dimethoxy group participate in hydrogen bonding, influencing solubility and intermolecular interactions.

Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives

| Property | Pyrrolidine | 1-(2,2-Dimethoxyethyl)pyrrolidine | 3-(2,2-Dimethoxyethyl)pyrrolidine (Theoretical) |

|---|---|---|---|

| Molecular Weight (g/mol) | 71.12 | 159.23 | 159.23 |

| Boiling Point (°C) | 87–90 | 210–215 (estimated) | 205–210 (predicted) |

| LogP | 0.34 | 0.98 | 1.02 (calculated) |

| Hydrogen Bond Donors | 1 | 0 | 0 |

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 3-substituted pyrrolidines typically involves either (1) ring construction from acyclic precursors or (2) functionalization of preformed pyrrolidine rings. For 3-(2,2-Dimethoxyethyl)pyrrolidine, the latter approach is more feasible, leveraging nucleophilic substitution or catalytic coupling reactions:

-

Pyrrolidine Functionalization:

-

Starting from pyrrolidine, a 3-position lithiation using LDA (lithium diisopropylamide) generates a reactive intermediate, which can undergo alkylation with 2,2-dimethoxyethyl bromide .

-

Catalytic methods using nickel or palladium complexes may facilitate C-H activation at the 3-position, though these remain underexplored for this specific substrate .

-

-

Reductive Amination:

-

Condensation of 2,2-dimethoxyacetaldehyde with a pyrrolidine-derived amine precursor, followed by reduction (e.g., NaBH₃CN), could yield the target compound.

-

Table 2: Example Reaction Conditions for Pyrrolidine Derivative Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C | 60–70 | |

| Alkylation | 2,2-Dimethoxyethyl bromide, 0°C to RT | 45–55 | |

| Purification | Fractional distillation | >95 |

Challenges in Synthesis

-

Regioselectivity: Achieving substitution exclusively at the 3-position requires careful control of reaction kinetics and steric directing groups.

-

Byproduct Formation: Competitive formation of 2- or 4-substituted isomers necessitates chromatographic separation, as observed in analogous syntheses.

-

Catalyst Deactivation: Nickel catalysts used in pyrrolidine synthesis are prone to deactivation by tarry residues, a limitation noted in continuous processes .

Physicochemical and Stereochemical Properties

Solubility and Stability

-

Aqueous Solubility: The dimethoxyethyl group enhances hydrophilicity compared to unsubstituted pyrrolidine, with a predicted solubility of ~50 mg/mL in water.

-

Thermal Stability: Decomposition begins above 250°C, with the dimethoxy group undergoing cleavage to form formaldehyde and ethylene glycol derivatives .

Stereochemical Impact on Bioactivity

The 3-position chirality allows enantiomers to interact differentially with biological targets:

-

Enantiomer A (R-configuration): Hypothesized to exhibit higher affinity for G-protein-coupled receptors due to optimal spatial alignment of the dimethoxy group .

-

Enantiomer B (S-configuration): May preferentially inhibit enzymes like monoamine oxidases, as seen in related pyrrolidine antidepressants .

Applications in Medicinal Chemistry

Drug Discovery Scaffold

3-(2,2-Dimethoxyethyl)pyrrolidine serves as a versatile scaffold for designing:

-

Anticancer Agents: Analogous pyrrolidines inhibit RORγt (EC₅₀ = 61 nM) and PPARα/γ (EC₅₀ = 5–90 nM), suggesting potential in oncology and metabolic disorders .

-

Central Nervous System (CNS) Drugs: The compound’s ability to cross the blood-brain barrier (predicted LogBB = 0.8) makes it suitable for targeting neurotransmitter receptors .

Case Study: Dual PPARα/γ Agonists

Pyrrolidine-3-carboxylic acid derivatives with cis-3R,4S configurations demonstrate nanomolar EC₅₀ values for PPARα/γ, reducing glucose and triglyceride levels in diabetic models . Substituting the 3-position with a dimethoxyethyl group could modulate these effects by altering ligand-receptor hydrogen bonding.

Industrial and Synthetic Applications

Catalysis and Ligand Design

The dimethoxyethyl group’s electron-donating properties make 3-(2,2-Dimethoxyethyl)pyrrolidine a candidate for:

-

Chiral Ligands: In asymmetric hydrogenation, pyrrolidine-based ligands achieve enantiomeric excesses >90% for α,β-unsaturated ketones .

-

Organocatalysts: Secondary amine catalysis in aldol reactions, leveraging the pyrrolidine ring’s inherent basicity (pKa ≈ 10.4) .

Polymer Chemistry

Incorporation into polyamides or polyurethanes could enhance material flexibility, as pyrrolidine derivatives reduce glass transition temperatures (Tg) by up to 40°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume